1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one

enzyme inhibition IC50 comparator data gap

A structurally distinct dihydroimidazolone-coumarin hybrid (CAS 688058-13-1) for medicinal chemistry, SAR studies, and fluorescence probe development. Unlike common imidazole-coumarin analogs, its non-aromatic cyclic urea core may offer a differentiated binding mode and photophysical profile. The complete absence of published potency, selectivity, or ADMET data makes this an ideal comparator for internal head-to-head studies. Order today for de novo characterization or in silico evaluation.

Molecular Formula C18H11FN2O3
Molecular Weight 322.295
CAS No. 688058-13-1
Cat. No. B2487592
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one
CAS688058-13-1
Molecular FormulaC18H11FN2O3
Molecular Weight322.295
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(C(=O)O2)C3=CN(C(=O)N3)C4=CC=C(C=C4)F
InChIInChI=1S/C18H11FN2O3/c19-12-5-7-13(8-6-12)21-10-15(20-18(21)23)14-9-11-3-1-2-4-16(11)24-17(14)22/h1-10H,(H,20,23)
InChIKeyBLUCBDIPSNKYEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

1-(4-Fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one: Structural Identity and Compound-Class Baseline


1-(4-Fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one (CAS 688058-13-1; molecular formula C₁₈H₁₁FN₂O₃; molecular weight 322.3 g/mol) is a synthetic heterocyclic compound that incorporates a dihydroimidazol-2-one core substituted at the 1-position with a 4-fluorophenyl group and at the 4-position with a 2-oxo-2H-chromen-3-yl (coumarin) moiety [1]. The compound belongs to the broader class of coumarin–imidazole/imidazolone hybrids, a scaffold widely explored for aromatase inhibition [2], antimicrobial activity [3], and kinase inhibition [4]. Despite its structural representation in chemical inventories, no primary research articles, patents, or authoritative database entries containing experimentally measured biological, physicochemical, or pharmacological data were identified for this compound as of the search date.

Why Generic Substitution Fails for 1-(4-Fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one: The Absence of Validated Comparator Data


In the coumarin–imidazole/imidazolone hybrid class, small structural perturbations—such as the position of the imidazole/imidazolone linkage to the coumarin scaffold (3-yl vs. 4-yl vs. 7-yl), the oxidation state of the imidazole ring (imidazole vs. imidazolone vs. dihydroimidazolone), and the nature of the N-aryl substituent—profoundly alter target engagement profiles and selectivity windows [1]. For example, 4-imidazolylmethyl coumarins achieve CYP11B1 IC₅₀ values as low as 5 nM, whereas closely related 7-substituted regioisomers exhibit IC₅₀ values differing by over an order of magnitude [1]. Consequently, researchers cannot assume functional interchangeability among in-class analogs bearing different substitution patterns. For CAS 688058-13-1 specifically, the critical procurement question is not whether the compound is superior to its analogs, but rather that no peer-reviewed head-to-head or cross-study comparable quantitative data exist to support any selection decision over alternative coumarin–imidazole hybrids that have published activity profiles. The absence of data itself constitutes the primary risk factor for selection, as any project built on this compound would require de novo characterization of its potency, selectivity, and ADMET properties—costs that are already absorbed for analogs with established datasets.

Quantitative Differentiation Evidence for CAS 688058-13-1: Assessment of Available Comparator Data


No Published Potency Data (IC₅₀, Kᵢ, EC₅₀) Identified for CAS 688058-13-1 vs. In-Class Comparators

A comprehensive search of PubMed, BindingDB, ChEMBL, and major patent databases (Google Patents, USPTO, WIPO) yielded zero entries containing experimentally determined IC₅₀, Kᵢ, Kd, or EC₅₀ values for CAS 688058-13-1 against any biological target. In contrast, structurally related coumarin–imidazole hybrids have published quantitative potency data: the imidazole-containing aromatase inhibitor series reported by Leonetti et al. (2011) includes compounds with IC₅₀ values in the nanomolar range against CYP19 [1]; 2-(substituted-2H-chromen-3-yl)-5-aryl-1H-imidazoles demonstrated anti-angiogenic activity with measurable IC₅₀ values in endothelial cell assays [2]; and 4-fluorophenyl-imidazole derivatives achieved p38α MAPK inhibition with IC₅₀ values of 96–250 nM [3]. No such quantitative benchmarks exist for CAS 688058-13-1, meaning its potency relative to these established analogs is entirely uncharacterized.

enzyme inhibition IC50 comparator data gap

No Selectivity Profiling or Off-Target Panel Data Available for CAS 688058-13-1 vs. In-Class Comparators with Published Selectivity Windows

Selectivity over related cytochrome P450 isoforms is a critical differentiation parameter for coumarin–imidazole hybrids, given the well-documented CYP inhibitory promiscuity of the azole pharmacophore [1]. BindingDB contains CYP inhibition data for numerous coumarin-imidazole and fluorophenyl-imidazole derivatives (e.g., CYP3A4 IC₅₀ values ranging from 140 nM to 20,000 nM for various analogs), yet no entries exist for CAS 688058-13-1 [2]. Stefanachi et al. (2015) demonstrated that 7-substituted-4-imidazolylmethyl coumarins achieve selectivity indices (SIB = IC₅₀,CYP11B2 / IC₅₀,CYP11B1) of 4.0 to 4.8, enabling a defined selectivity window [3]. Similarly, Leonetti et al. (2011) reported selectivity of imidazolyl coumarins for aromatase (CYP19) over 17-α-hydroxylase/C17-20 lyase [4]. The absence of any CYP panel or broader selectivity data for CAS 688058-13-1 means its off-target risk profile relative to these benchmarked analogs remains unknown.

selectivity off-target CYP inhibition comparator data gap

No ADMET, Solubility, Stability, or In Vivo Pharmacokinetic Data Available for CAS 688058-13-1 vs. Analogs with Published Drug-Likeness Profiles

Drug-likeness parameters—including aqueous solubility, metabolic stability, plasma protein binding, and in vivo pharmacokinetics—are essential differentiators for compound selection in lead optimization campaigns. No experimentally measured solubility, logP, logD, plasma stability, microsomal stability, permeability (PAMPA or Caco-2), or in vivo PK parameters were found for CAS 688058-13-1. In contrast, Peddaboina et al. (2023) reported computed physicochemical and pharmacokinetic descriptors for a series of coumarin-imidazolone hybrids, and Seerden et al. (2014) specifically engineered 4-fluorophenyl-imidazole derivatives with improved aqueous solubility through carboxylate and phosphonate modifications [1][2]. The 2020 QSAR study on 2-(4-fluorophenyl)imidazol-5-ones against MCF-7 cells included pharmacokinetic property predictions for designed analogs, establishing a class-level precedent for ADMET optimization that CAS 688058-13-1 lacks [3].

ADMET solubility stability comparator data gap

Dihydroimidazol-2-one Core vs. Imidazole: Oxidation-State Differentiation with Potentially Significant Pharmacological Consequences, but No Direct Comparative Data

CAS 688058-13-1 features a 2,3-dihydro-1H-imidazol-2-one core (a cyclic urea), which is chemically and electronically distinct from the fully aromatic imidazole ring found in most published coumarin–imidazole hybrids [1]. The dihydroimidazolone scaffold possesses a carbonyl oxygen capable of acting as a hydrogen-bond acceptor and alters the π-electron distribution, pKa of the heterocyclic nitrogens, and tautomeric equilibrium compared to imidazole [2]. While imidazole-based coumarin hybrids have documented CYP inhibition (e.g., CYP3A4 IC₅₀ = 140 nM–20,000 nM [3]) and aromatase inhibition (IC₅₀ in nanomolar range [4]), the dihydroimidazolone core may theoretically reduce CYP-mediated metabolic liabilities and alter target selectivity due to its distinct electronic profile [2]. However, this remains a class-level inference: no direct head-to-head comparison between a dihydroimidazolone-coumarin hybrid and its imidazole analog has been published, and no experimental data exist to quantify any advantage.

dihydroimidazolone imidazole oxidation state pharmacophore

Application Scenarios for 1-(4-Fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one (CAS 688058-13-1) Based on Available Evidence


De Novo Chemical Probe Development Requiring an Uncharacterized Coumarin–Dihydroimidazolone Scaffold

CAS 688058-13-1 may be considered as a starting point for chemical probe development campaigns where the dihydroimidazolone pharmacophore is specifically desired over the more commonly explored imidazole core. The structural novelty of the scaffold—combining a non-aromatic cyclic urea with a coumarin fluorophore—could provide a differentiated binding mode or physicochemical profile relative to aromatic imidazole analogs [1]. However, the complete absence of published potency, selectivity, or ADMET data for this specific compound means the end-user must budget for full de novo characterization, including: (1) broad-panel biochemical profiling to establish target engagement and selectivity; (2) CYP inhibition and hERG screening to assess off-target liability; and (3) in vitro ADMET assays (solubility, microsomal stability, permeability, plasma protein binding) to evaluate drug-likeness [2].

SAR Exploration of the Imidazolone Oxidation State in Coumarin Hybrids for Kinase or CYP Enzyme Targeting

For medicinal chemistry groups engaged in systematic structure–activity relationship (SAR) studies of coumarin–azole hybrids, CAS 688058-13-1 can serve as a comparator compound representing the dihydroimidazol-2-one oxidation state. Published data on structurally related imidazole-based coumarin hybrids—including aromatase (CYP19) inhibitors with nanomolar IC₅₀ values [1], p38α MAPK inhibitors (IC₅₀ = 96–250 nM) [2], and anti-angiogenic chromen-3-yl-imidazoles —provide a quantitative baseline against which newly generated data for CAS 688058-13-1 can be compared. The key procurement rationale is to enable an internally controlled head-to-head comparison that fills a published literature gap regarding the functional consequences of imidazole vs. imidazolone core substitution in coumarin hybrids.

Fluorescent Probe Design Leveraging the Coumarin Fluorophore with an Imidazolone-Modulated Electronic Environment

The 2-oxo-2H-chromen-3-yl (coumarin) moiety of CAS 688058-13-1 is an established fluorophore whose emission properties (quantum yield, Stokes shift, solvatochromism) are sensitive to substitution at the 3-position [1]. The attachment of the dihydroimidazol-2-one ring at the coumarin 3-position may modulate the electronic environment of the coumarin π-system in a manner distinct from aromatic imidazole substitution, potentially yielding unique fluorescence properties (e.g., altered excitation/emission maxima, environment-sensitive emission, or ratiometric response). This application scenario is supported by class-level precedent: coumarin derivatives are widely employed as fluorescent labels and sensors [1], and 3-substituted coumarins exhibit tunable photophysical properties [2]. However, no photophysical characterization data (absorbance λmax, emission λmax, quantum yield, fluorescence lifetime) were identified for CAS 688058-13-1 specifically.

Computational Chemistry and Molecular Docking Studies as a Pre-Experimental Filtering Step

Given the absence of experimental biological data, the most cost-effective initial application of CAS 688058-13-1 is in silico evaluation. Molecular docking against target protein structures, molecular dynamics simulations, and QSAR model-based activity predictions can provide preliminary, low-cost evidence regarding whether this compound's dihydroimidazolone-coumarin scaffold merits experimental follow-up. This approach is validated by class-level precedent: Peddaboina et al. (2023) used PyRx-based docking to prioritize coumarin-imidazolone hybrids before synthesis [1], and Abdullahi et al. (2020) combined QSAR modeling with docking to predict anti-breast cancer activity of 2-(4-fluorophenyl)imidazol-5-ones prior to experimental validation [2]. Procurement for computational studies requires only milligram quantities of high-purity compound for structural confirmation, making this the lowest-risk entry point for evaluating CAS 688058-13-1.

Quote Request

Request a Quote for 1-(4-fluorophenyl)-4-(2-oxo-2H-chromen-3-yl)-2,3-dihydro-1H-imidazol-2-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.